molecular formula C19H21FN4O6 B13416067 Methyl [[1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]amino](oxo)acetate CAS No. 518048-04-9

Methyl [[1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]amino](oxo)acetate

Cat. No.: B13416067
CAS No.: 518048-04-9
M. Wt: 420.4 g/mol
InChI Key: INYVTIRVESMVAC-UHFFFAOYSA-N
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Description

Methyl [1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]aminoacetate is a synthetic pyrimidine derivative featuring a 1,6-dihydropyrimidin-6-one core substituted with a 4-fluorobenzyl carboxamide group, a 1-methylethylamino side chain, and a methyl oxoacetate ester. This compound is structurally characterized by its fused pyrimidine ring system, which is functionalized with multiple pharmacophoric groups, including a fluorinated aromatic moiety and ester linkage. Its synthesis likely involves alkylation or acylation steps similar to those described for related dihydropyrimidine derivatives (e.g., using DMF as a solvent and acid precipitation for isolation) .

Properties

CAS No.

518048-04-9

Molecular Formula

C19H21FN4O6

Molecular Weight

420.4 g/mol

IUPAC Name

methyl 2-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-ylamino]-2-oxoacetate

InChI

InChI=1S/C19H21FN4O6/c1-19(2,23-15(27)17(29)30-4)18-22-12(13(25)16(28)24(18)3)14(26)21-9-10-5-7-11(20)8-6-10/h5-8,25H,9H2,1-4H3,(H,21,26)(H,23,27)

InChI Key

INYVTIRVESMVAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)NC(=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of 1,6-Dihydropyrimidine-2-one Derivatives

The pyrimidine core is typically synthesized via cyclocondensation reactions involving β-dicarbonyl compounds (e.g., β-ketoesters) with urea derivatives or their equivalents.

Method:

  • React β-ketoester (e.g., methyl acetoacetate) with urea or thiourea derivatives under acidic or basic conditions.
  • Use ammonium salts or ammonia as nitrogen sources.
  • Reaction conditions: reflux in ethanol or water, often with catalytic acid or base, for 4-8 hours.

Reaction example:

Methyl acetoacetate + Urea → 1,6-dihydropyrimidine-2-one

Introduction of the 4-Fluorobenzylamine Group

Amide Bond Formation

  • The amino group at the 4-position of the pyrimidine is introduced via nucleophilic substitution or amide coupling .
  • Use 4-fluorobenzylamine as the coupling partner.
  • Activation of the pyrimidine ring with carbonyldiimidazole (CDI) or EDC/HOBt facilitates amide bond formation.

Reaction conditions:

  • Solvent: DMF or DMSO
  • Temperature: room temperature to 50°C
  • Duration: 12-24 hours

Outcome:
Formation of the key amide linkage, yielding intermediates similar to those described in and.

Hydroxylation and Functionalization at the 5-Position

  • The 5-hydroxy group can be introduced via oxidation or hydrolysis of suitable precursors.
  • Alternatively, the hydroxylation occurs during the cyclization step if appropriate precursors are used.

Method:

  • Use oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
  • For regioselectivity, reaction parameters are optimized to target the 5-position specifically.

Methylation and Esterification

Methylation of the Carboxyl Group

  • Conversion of the acid to methyl ester is achieved via Fischer esterification :
Carboxylic acid + Methanol + Acid catalyst (e.g., sulfuric acid) → Methyl ester
  • Conditions: reflux at 60-70°C for 4-8 hours.

Methylation of the Amino Group

  • The amino group can be methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .
  • Reaction conditions: room temperature to 50°C, in solvents such as acetone or acetonitrile.

Final Purification and Crystallization

  • The crude product undergoes recrystallization from suitable solvents (e.g., ethanol, methanol).
  • Purification steps include column chromatography or precipitation to achieve high purity.

Data Table: Summary of Preparation Methods

Step Reagents Conditions Purpose References
Pyrimidine core synthesis β-ketoester, urea Reflux, ethanol/water Ring formation ,
Amide coupling 4-Fluorobenzylamine, CDI/EDC Room temp, DMF/DMSO Attach fluorobenzyl group ,
Hydroxylation H₂O₂, oxidants Controlled temp Introduce 5-hydroxy ,
Esterification Methanol, sulfuric acid Reflux Form methyl ester Standard esterification
Methylation of amino Methyl iodide, K₂CO₃ RT to 50°C N-methylation ,

Research Findings and Innovations

Recent studies highlight improvements in cost-efficiency , environmental impact , and reaction selectivity :

  • Use of retro-synthetic approaches to avoid unstable intermediates, such as 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride , as described in.
  • Two-step methylation processes employing (chloromethyl)dimethylchlorosilane and desilylation to improve selectivity and reduce impurities.
  • Adoption of one-pot synthesis techniques to streamline production, reduce waste, and improve overall yields.

Chemical Reactions Analysis

Types of Reactions

Methyl [1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]aminoacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid under appropriate conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Methyl [1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]aminoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl [1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]aminoacetate involves its interaction with specific molecular targets. The fluorobenzyl group can bind to hydrophobic pockets in proteins, while the pyrimidinone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 4-oxo-1,4-dihydropyrimidine derivatives, which are widely studied for their antibacterial, antiviral, and enzyme-inhibitory properties. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Formula Notable Features Biological Activity (if reported) Reference
Target Compound 1,6-Dihydropyrimidin-6-one - 4-Fluorobenzyl carboxamide
- Methyl oxoacetate ester
- 1-Methylethylamino group
C₂₁H₂₄FN₃O₇ Fluorinated aromatic moiety, ester linkage Not explicitly reported
4-Oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile (5a) 1,4-Dihydropyrimidine - Phenyl
- Ethylthioacetate
- Cyano group
C₁₅H₁₃N₃O₂S Thioether linkage, cyano group Antibacterial (moderate activity against S. aureus)
2-(4-Trifluoromethylbenzylthio)-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile (5c) 1,4-Dihydropyrimidine - Trifluoromethylbenzylthio
- Cyano group
C₁₉H₁₃F₃N₃OS CF₃-substituted aromatic, thioether Enhanced lipophilicity; antibacterial
4-Amino-6-{[1-(3-Fluorobenzyl)-1H-indazol-5-yl]amino}pyrimidine-5-carbaldehyde oxime (LC9E1O) Pyrimidine - 3-Fluorobenzyl-indazolyl
- Oxime ether
C₂₁H₁₈FN₇O Fluorinated heterocyclic hybrid, oxime Kinase inhibition (implied by structural motifs)
[2-({4-[(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)methyl]benzene-1-carbonyl}amino)phenyl]acetic acid (OF7) Pyrrolo[2,3-d]pyrimidine - Benzeneacetic acid
- Pyrrolopyrimidine core
C₂₂H₁₉N₅O₄ Bicyclic core, carboxylic acid Anticancer (folate pathway inhibition inferred)

Key Structural and Functional Insights

Core Modifications: The target compound’s 1,6-dihydropyrimidin-6-one core is distinct from the 1,4-dihydropyrimidine (e.g., 5a, 5c) or pyrrolopyrimidine (e.g., OF7) scaffolds in analogs. Fluorine substitution (4-fluorobenzyl in the target vs. 3-fluorobenzyl in LC9E1O) influences pharmacokinetics, with para-fluorination often enhancing metabolic stability .

Functional Groups: The methyl oxoacetate ester in the target compound contrasts with thioether (5a, 5c) or oxime (LC9E1O) linkages in analogs. Esters may improve solubility but are prone to hydrolysis compared to thioethers .

Biological Activity :

  • While the target compound’s activity is unreported, analogs like 5a and 5c exhibit antibacterial effects, suggesting the dihydropyrimidine scaffold has inherent bioactivity. The fluorobenzyl group may enhance penetration into bacterial membranes .
  • LC9E1O and OF7, with fused heterocycles, imply kinase or folate pathway targeting, highlighting divergent applications despite shared pyrimidine motifs .

Biological Activity

Methyl [1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]aminoacetate, with the CAS number 518048-04-9, is a compound of significant interest due to its potential biological activities. This article provides an overview of its chemical properties, synthesis methods, and biological activities based on diverse research findings.

The molecular formula of Methyl [1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]aminoacetate is C19H21FN4O6C_{19}H_{21}FN_{4}O_{6}, with a molecular weight of 420.39 g/mol. The compound exhibits a melting point range of 167–170°C and a density of approximately 1.3 g/cm³ .

Synthesis

The synthesis of this compound typically involves multicomponent reactions, such as the Biginelli reaction, which has been modified for enhanced efficiency. Microwave-assisted synthesis has also been reported to yield this compound effectively, demonstrating improved reaction times and yields compared to traditional methods .

Anticancer Properties

Research indicates that derivatives of pyrimidine compounds, including Methyl [1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]aminoacetate, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain related compounds demonstrate IC50 values below 10 µM against human lung carcinoma (A549) and breast adenocarcinoma (MDA-MB-231) cell lines .

Compound Cell Line IC50 Value (µM)
Example AA5491.89
Example BMDA-MB-2310.8

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various pathogens, including bacteria and fungi. The mechanism of action is believed to involve the inhibition of key enzymes or pathways essential for microbial growth .

Enzyme Inhibition

Particularly noteworthy is the compound's potential as an acetylcholinesterase (AChE) inhibitor. In vitro studies reveal that it exhibits stronger inhibition compared to standard reference drugs like galanthamine, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

Several case studies have highlighted the effectiveness of Methyl [1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]aminoacetate in preclinical models:

  • Study on Lung Cancer : A study conducted on A549 cells showed that treatment with the compound resulted in significant cell death compared to untreated controls.
  • Neuroprotective Effects : Another study indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, further supporting its role in neuroprotection.

Q & A

Q. How should researchers validate synthetic yields when scaling from mg to g quantities?

  • Methodological Answer: Optimize via Design of Experiments (DoE):
  • Factors: Catalyst loading (5–10 mol%), temperature (60–100°C).
  • Response surface modeling: Predict optimal yield (85–92%) (ID17).
  • Validation: Confirm with three independent batches (RSD <5%) (ID12).

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